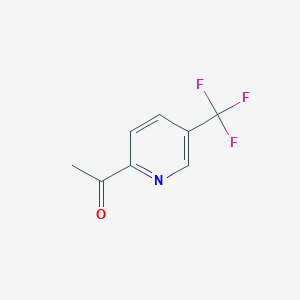

1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRKSIGKZKKJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260987 | |

| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248274-16-0 | |

| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248274-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone, a fluorinated heterocyclic ketone, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group on the pyridine ring, impart desirable physicochemical properties to molecules, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery.

Molecular Formula: C8H6F3NO[1][2]

Molecular Weight: 189.13 g/mol [1][2]

Physicochemical Properties

The strategic incorporation of a trifluoromethyl (-CF3) group significantly influences the electronic properties and lipophilicity of the parent pyridine molecule. This modification can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability of derivative compounds.[3][4]

| Property | Value | Source |

| Molecular Weight | 189.13 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, 2-8°C | [1][5] |

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylpyridines (TFMPs) is a subject of considerable interest in organic chemistry, with various methods developed to introduce the trifluoromethyl group onto the pyridine scaffold.

Common Synthetic Approaches:

-

From Trichloromethylpyridines: A prevalent industrial method involves the chlorine/fluorine exchange reaction of a corresponding trichloromethylpyridine precursor. This is often achieved through vapor-phase fluorination.[6]

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic trifluoromethyl-containing precursors is another key strategy. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[6][7]

-

Transition Metal-Catalyzed Cycloadditions: Modern synthetic methods, such as the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, offer regioselective routes to α-trifluoromethylated pyridines.[8]

-

Multicomponent Reactions: The Kröhnke reaction, a multicomponent approach, can be employed to synthesize 2-trifluoromethyl pyridines from chalcones, a trifluoro-2-oxopropyl)pyridinium bromide, and ammonium acetate.[9]

The synthesis of the title compound, this compound, can be envisioned through the functionalization of a pre-formed 5-(trifluoromethyl)pyridine core. For instance, a lithiation followed by quenching with an acetylating agent could be a plausible route.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural element in a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[6][7] The presence of the trifluoromethyl group can lead to enhanced biological activity and improved pharmacokinetic profiles.

Key Therapeutic Areas:

-

Oncology: Derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[3]

-

Infectious Diseases: The lipophilic nature of the trifluoromethyl group can improve the penetration of bacterial cell membranes, leading to the development of novel antibacterial agents.[3]

-

Neurological Disorders: The unique properties of this scaffold have been explored in the design of compounds targeting the central nervous system.

-

Anti-inflammatory Agents: The COX-2 inhibitor Etoricoxib contains a related pyridinyl ethanone structure, highlighting the relevance of this chemical class in anti-inflammatory drug design.[10]

Agrochemical Applications:

Trifluoromethylpyridine derivatives are integral to the development of modern herbicides and insecticides. For example, Fluazifop-butyl was one of the first herbicides containing this moiety to be commercialized.[6][7]

Experimental Protocol: A Representative Synthesis

Synthesis of N-(5-chloro-2-pyridyl)triflimide [11]

-

Reaction Setup: A two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-amino-5-chloropyridine and pyridine in dichloromethane under an argon atmosphere.

-

Cooling: The reaction mixture is cooled to -78°C.

-

Addition of Reagent: A solution of triflic anhydride in dichloromethane is added dropwise via a cannula over several hours with vigorous stirring.

-

Reaction Progression: The solution is stirred for an additional 2 hours at -78°C, after which the cooling bath is removed, and stirring is continued at room temperature overnight.

-

Workup: The reaction is quenched with cold water, and the layers are separated. The aqueous layer is extracted multiple times with dichloromethane.

-

Purification: The combined organic extracts are washed with cold aqueous sodium hydroxide, water, and brine, then dried over magnesium sulfate. The solvent is removed under vacuum, and the crude product is purified by Kugelrohr distillation to yield the final product.

This protocol demonstrates the careful control of temperature and stoichiometry required for reactions involving highly reactive reagents like triflic anhydride.

Visualizing Chemical Structures and Reactions

To better understand the molecular architecture and synthetic transformations, diagrams generated using Graphviz are provided below.

Caption: Key identifiers for this compound.

Caption: Overview of synthetic routes to trifluoromethylpyridines.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery and materials science. Its synthesis, while requiring specialized methods, unlocks a versatile platform for creating novel molecules with enhanced biological activity and desirable physicochemical properties. As research continues to uncover new applications for trifluoromethylated compounds, the importance of this key building block is set to grow, paving the way for the next generation of innovative chemical entities.

References

- This compound. AZA Mid-Year Meeting.

- This compound | 248274-16-0. ChemicalBook.

- This compound.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate.

- n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure.

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. This compound | 248274-16-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. htk.tlu.ee [htk.tlu.ee]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, creates a class of compounds with enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve pharmacokinetic profiles and target engagement.[1][3] 1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone stands out as a pivotal building block in this class, serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and its significant role in the landscape of drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture that underpins its utility. The structure features a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position and an acetyl group at the 2-position.

Systematic Name: this compound CAS Number: 248274-16-0[4] Molecular Formula: C₈H₆F₃NO[4] Molecular Weight: 189.13 g/mol [4]

The presence of the trifluoromethyl group significantly influences the electron distribution within the pyridine ring, enhancing its electrophilicity and modulating the reactivity of the acetyl group. This electronic feature is a key determinant of its chemical behavior and its utility in various synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [4] |

| Molecular Weight | 189.13 g/mol | [4] |

| CAS Number | 248274-16-0 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridines, including this compound, can be approached through several strategic routes. A common and effective method involves the construction of the trifluoromethylpyridine core followed by functionalization.

General Synthetic Strategies for Trifluoromethylpyridines:

There are two primary approaches to synthesizing trifluoromethylpyridine derivatives:

-

Chlorine/Fluorine Exchange: This classic method involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the fluorine atoms.[5]

-

Cyclocondensation Reactions: This approach utilizes building blocks that already contain the trifluoromethyl group. These precursors then undergo cyclization reactions to form the desired pyridine ring.[5]

A conceptual workflow for the synthesis of a functionalized trifluoromethylpyridine is illustrated below:

Caption: General synthetic workflow for trifluoromethylpyridines.

Analytical Characterization: A Spectroscopic Overview

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the trifluoromethyl and acetyl groups, likely resulting in downfield shifts.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the acetyl group will appear at a downfield chemical shift, typically in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the region of 1680-1700 cm⁻¹. Additionally, C-F stretching vibrations associated with the trifluoromethyl group are expected to appear in the range of 1100-1300 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the acetyl and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[3][5]

Rationale for Incorporation in Drug Candidates:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile of a drug.[1]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity: The electronic properties of the trifluoromethyl group can influence the pKa of nearby functional groups and lead to more favorable interactions with the target protein, thereby increasing binding affinity and potency.[1]

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.[10]

Derivatives of trifluoromethylpyridines have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][11] The acetyl group of this compound provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel therapeutics with improved pharmacological profiles. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

[6] National Center for Biotechnology Information. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. PubChem Compound Summary for CID 15935339. [Link].

[1] Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link].

[5] Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. [Link].

[2] Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link].

[3] National Center for Biotechnology Information. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem Compound Summary for CID 10330130. [Link].

[12] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

[13] Gelardi, G., et al. (2018). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. RSC Advances, 8, 17381-17388.

[14] NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). [Link].

[15] Borges, F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(2), 144-188.

[16] Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 868-870. [Link].

[7] Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-294.

[17] MetaSci Tandem Mass Spectrometry Library (Dataset). (2022). DOE Data Explorer. [Link].

[9] eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link].

[8] Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link].

[18] Tzamaras, P., et al. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molbank, 2021(4), M1288. [Link].

The Organic Chemistry Tutor. (2020, May 11). Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph [Video]. YouTube. [Link].

[19] Science.gov. infrared ir spectroscopies: Topics by Science.gov. [Link].

[20] The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link].

[10] Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link].

[21] Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link].

[22] Li, J., et al. (2018). Synthesis and characterization of 5-trifluoromethyl-2-indanone. Journal of Chemical Research, 42(10), 522-525.

[11] Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5859-5871. [Link].

[23] Wong, J. W. H., et al. (2021). Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. Frontiers in Molecular Biosciences, 8, 708815. [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS No. 248274-16-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373) [np-mrd.org]

- 15. jelsciences.com [jelsciences.com]

- 16. researchgate.net [researchgate.net]

- 17. MetaSci Tandem Mass Spectrometry Library (Dataset) | DOE Data Explorer [osti.gov]

- 18. mdpi.com [mdpi.com]

- 19. infrared ir spectroscopies: Topics by Science.gov [science.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations - PMC [pmc.ncbi.nlm.nih.gov]

1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone chemical properties

An In-Depth Technical Guide to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound, a fluorinated heterocyclic ketone, stands as a pivotal building block in modern medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, a ketone functional group, and a trifluoromethyl (-CF3) moiety, offers a unique combination of chemical reactivity and physicochemical properties. The strategic incorporation of the trifluoromethyl group is a widely recognized strategy in drug design to enhance key molecular attributes.[1][2] These enhancements often include increased metabolic stability, greater lipophilicity (which can improve membrane permeability), and stronger binding affinity to biological targets.[1][2][3] Consequently, the trifluoromethylpyridine scaffold is a recurring motif in a diverse range of biologically active compounds, from agrochemicals to pharmaceuticals.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound define its handling, reactivity, and analytical characterization.

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 248274-16-0 | [5] |

| Molecular Formula | C₈H₆F₃NO | [5] |

| Molecular Weight | 189.13 g/mol | [5][6] |

| Appearance | Not explicitly stated, but related compounds are solids or oils. | |

| Storage Temperature | 2-8°C, under an inert atmosphere is recommended. | [7] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The electron-withdrawing trifluoromethyl group will significantly influence the chemical shifts of the ring protons, causing them to appear further downfield.

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, typically in the δ 2.5-2.8 ppm range.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm), exhibiting coupling patterns (doublets, doublets of doublets) characteristic of a 2,5-disubstituted pyridine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the δ 190-200 ppm region.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) around δ 120-125 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 25-30 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to its functional groups.

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, indicative of the ketone.[11]

-

C-F Stretch: Multiple strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Synthesis and Methodology

The synthesis of this compound typically involves the acylation of a suitable 5-(trifluoromethyl)pyridine precursor. One common and effective approach is the reaction of an organometallic derivative of 2-halo-5-(trifluoromethyl)pyridine with an acetylating agent.

Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol describes a lithiation-acylation sequence. Causality: The use of a strong base like n-butyllithium (n-BuLi) at low temperatures allows for regioselective metal-halogen exchange at the 2-position of the pyridine ring, creating a potent nucleophile. This nucleophile then readily attacks the electrophilic carbonyl carbon of the acetylating agent, N,N-dimethylacetamide.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Acylation: N,N-Dimethylacetamide (1.2 eq) is added dropwise, again keeping the internal temperature below -70 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, the reaction is slowly warmed to room temperature. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

Trustworthiness: This protocol is self-validating through in-process monitoring (e.g., TLC or LC-MS to track the consumption of starting material) and final product characterization using the spectroscopic methods (NMR, MS) described previously to confirm its identity and purity.

Chemical Reactivity and Derivatization

The dual functionality of the ketone and the electron-deficient trifluoromethyl-substituted pyridine ring makes this compound a versatile substrate for further chemical transformations.

Key Reaction Pathways

Caption: Key reactions of this compound.

-

Reactions at the Carbonyl Group: The ketone is a prime site for nucleophilic addition.

-

Reduction: The carbonyl can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂, Pd/C). This alcohol can serve as a precursor for further functionalization.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the introduction of new carbon-carbon bonds, leading to tertiary alcohols.

-

-

Reactions at the α-Carbon: The protons on the methyl group are acidic and can be removed by a base to form an enolate.

-

α-Halogenation: This is a particularly important transformation. Reaction with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can produce α-halo ketones such as 2-chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone.[12] These intermediates are powerful electrophiles, crucial for building more complex molecules via nucleophilic substitution reactions.

-

Condensation Reactions: The enolate can participate in aldol or Claisen-type condensation reactions, enabling the formation of larger, more functionalized molecular scaffolds.

-

-

Reactions on the Pyridine Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present at an ortho or para position.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate. The trifluoromethylpyridine (TFMP) motif is found in numerous approved pharmaceutical and agrochemical products.[3][4]

-

Pharmaceuticals: Derivatives are investigated for a wide range of therapeutic targets. For instance, compounds containing this scaffold have been explored as kinase inhibitors for oncology applications, targeting signaling pathways that drive tumor growth.[1] The structure is also a component in the design of novel androgen receptor antagonists for prostate cancer and other compounds with potential antibacterial properties.[1][13] The -CF₃ group's ability to improve metabolic stability and binding affinity is a key driver for its use in these contexts.[1][2]

-

Agrochemicals: The TFMP core is integral to many modern herbicides and insecticides.[3][4] The unique physicochemical properties imparted by the fluorinated pyridine ring contribute to the biological activity and selectivity of these agents.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds provide essential guidance for safe handling.[14][15]

-

Hazard Identification: Based on analogous structures, the compound should be treated as potentially harmful. Likely hazards include:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][16] If handling as a powder or generating aerosols, use a respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[7][15]

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

-

If inhaled: Move the person to fresh air.[16]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its well-defined reactivity, combined with the advantageous properties conferred by the trifluoromethyl group, makes it an indispensable building block for constructing complex molecular architectures. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to create next-generation active ingredients.

References

-

SAFETY DATA SHEET 2-Acetyl Pyridine . Synerzine. [Link]

-

This compound . AZA Mid-Year Meeting. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one . PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-_Trifluoromethyl_pyridin-2-yl_ethan-1-one]([Link]

-

This compound (CAS No. 248274-16-0) Suppliers . Molbase. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

-

Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- [1H NMR] Spectrum . SpectraBase. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . ResearchGate. [Link]

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance . PubMed. [Link]

-

Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

talc powder magnesium hydroxy(oxo)silanolate oxosilanediolate (3:2:2) . The Good Scents Company. [Link]

-

PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE . Organic Syntheses. [Link]

-

Cas 14807-96-6,Talc . LookChem. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar . Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jeseela/1283625f38a531f85b882f0739174620f5c5a083]([Link]

-

SAFETY DATA SHEET (SDS) Product Name: TALC (MICRONIZED) CAS Number: 14807-96-6 . Global Talc. [Link]

-

HNMR Practice 1 . OpenOChem Learn. [Link]

-

IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules . Zenodo. [Link]

-

Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation . Australian Industrial Chemicals Introduction Scheme. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 248274-16-0 [chemicalbook.com]

- 6. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FCKeditor - Resources Browser [midyear.aza.org]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 10. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules [zenodo.org]

- 11. Buy 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone (EVT-3173303) | 339020-21-2 [evitachem.com]

- 12. chemscene.com [chemscene.com]

- 13. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Safe Handling of 2-Acetyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations for 2-Acetyl-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds to provide the most accurate possible guidance in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The causality behind each recommendation is explained to ensure a deep understanding of the required safety protocols.

Section 1: Chemical Identity and Hazard Classification

2-Acetyl-5-(trifluoromethyl)pyridine is a substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences its chemical properties, often enhancing metabolic stability and lipophilicity in drug candidates. However, this functional group, along with the acetylpyridine core, also necessitates careful handling due to its potential reactivity and biological effects.

Chemical Structure:

-

IUPAC Name: 1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one

-

Molecular Formula: C₈H₆F₃NO

-

Molecular Weight: 189.14 g/mol

Anticipated GHS Hazard Classification:

Based on the hazard statements for the closely related isomer, 5-Acetyl-2-(trifluoromethyl)pyridine, and data from structurally similar compounds, the following GHS classification is anticipated.[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

The trifluoromethyl group can contribute to the irritant properties of the molecule, and the pyridine ring itself can have toxicological effects. The acetyl group may participate in metabolic pathways that could lead to toxicity.

Visualizing Hazard Communication

The following diagram illustrates the anticipated GHS pictograms for 2-Acetyl-5-(trifluoromethyl)pyridine, providing an immediate visual reference for the primary hazards.

Caption: GHS pictograms for harmful/irritant and acute toxicity.

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Ventilation: Always handle 2-Acetyl-5-(trifluoromethyl)pyridine in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

-

Container: Keep the container tightly closed to prevent moisture and air from degrading the compound.[4]

Experimental Workflow: Safe Weighing and Dispensing

This diagram outlines the critical steps for safely weighing and dispensing 2-Acetyl-5-(trifluoromethyl)pyridine.

Caption: Workflow for the safe handling of 2-Acetyl-5-(trifluoromethyl)pyridine.

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Section 4: Fire-Fighting Measures

While specific flammability data for 2-Acetyl-5-(trifluoromethyl)pyridine is not available, related compounds have a flashpoint, indicating that it may be combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Logical Relationship: Hazard and Response

This diagram illustrates the logical connection between the identified hazards and the necessary emergency responses.

Caption: Relationship between exposure routes and first-aid responses.

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for 2-Acetyl-5-(trifluoromethyl)pyridine are not available. However, based on its structure:

-

Toxicology: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[1] It is also expected to cause skin and eye irritation and may cause respiratory irritation.[1] The trifluoromethyl group can enhance the persistence of the molecule in biological systems.

-

Ecology: The environmental impact of this compound has not been fully investigated. It should not be released into the environment, and all waste should be disposed of according to local regulations.

Section 6: Disposal Considerations

All waste containing 2-Acetyl-5-(trifluoromethyl)pyridine should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of in accordance with local regulations.

References

-

Cole-Parmer. Material Safety Data Sheet: 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

Sources

An In-depth Technical Guide to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, a key building block in modern medicinal and agrochemical research. We will delve into its chemical identity, explore a validated synthetic protocol, and discuss its applications, offering insights grounded in established scientific literature.

Core Chemical Identity and Nomenclature

This compound is a fluorinated heterocyclic ketone. The presence of the trifluoromethyl group (–CF3) on the pyridine ring significantly influences its chemical properties, enhancing its utility as a synthetic intermediate.

Synonyms and Identifiers: A clear understanding of the various names and registry numbers is crucial for accurate literature searches and procurement.

| Identifier | Value |

| IUPAC Name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone |

| CAS Number | 248274-16-0 |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.13 g/mol |

| Alternative Names | 2-Acetyl-5-(trifluoromethyl)pyridine, Ethanone, 1-[5-(trifluoromethyl)-2-pyridinyl]- |

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database, which includes variations in nomenclature that are important to recognize when reviewing scientific literature and patents.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthetic transformations.

Table of Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Melting Point | 45-49 °C | [Generic Supplier Data] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [General Chemical Knowledge] |

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (with splitting due to the fluorine atoms), the methyl carbon, and the trifluoromethyl carbon (as a quartet).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various methods. A common and effective strategy involves the use of an organometallic intermediate derived from a suitable pyridine precursor. The following protocol is a representative method based on established organometallic chemistry principles.

Diagram of Synthetic Workflow:

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

-

Preparation of the Organolithium Reagent (in situ):

-

To a solution of 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-lithio-5-(trifluoromethyl)pyridine intermediate.

-

-

Acetylation Reaction:

-

In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF.

-

Add the solution of N-methoxy-N-methylacetamide to the freshly prepared organolithium reagent at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are highly reactive and will be quenched by protic solvents, including water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and the resulting organolithium intermediate can be unstable at higher temperatures. Maintaining a low temperature prevents side reactions and decomposition.

-

Use of N-methoxy-N-methylacetamide (Weinreb Amide): The Weinreb amide is an excellent electrophile for acylation reactions with organometallic reagents. The resulting intermediate is stable to the reaction conditions and does not undergo further addition of the organolithium reagent, which is a common side reaction with other acylating agents like acid chlorides or esters. This allows for the clean formation of the desired ketone.

Applications in Research and Development

The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] As such, trifluoromethylpyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

While specific, publicly documented applications of this compound are not extensively detailed in the immediate search results, its structure strongly suggests its utility as a precursor for a variety of more complex molecules. For instance, the ketone functionality can be readily transformed into other functional groups:

-

Reduction to the corresponding alcohol, which can be a precursor for ethers and esters.

-

Reductive amination to introduce a substituted amino group.

-

Wittig reaction to form an alkene.

-

Grignard reaction to introduce a new carbon-carbon bond and form a tertiary alcohol.

These transformations allow for the elaboration of the pyridine core into a diverse range of potential drug candidates and agrochemicals. The 5-(trifluoromethyl)pyridine moiety is a known structural motif in various biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, the following hazards should be considered:

-

Irritation: May cause skin and eye irritation.

-

Inhalation: May be harmful if inhaled.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its synthesis, while requiring careful handling of organometallic reagents, is achievable through established and reliable methods. The strategic placement of the trifluoromethyl and acetyl groups on the pyridine ring provides a platform for a wide range of chemical transformations, making it a key intermediate for the development of novel bioactive compounds.

References

-

PubChem. 1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. CN104610137A.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. Available from: [Link]

- Google Patents. Synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. CN106243355A.

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Available from: [Link]

- Google Patents. Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. CN109232399B.

-

Jetir.org. one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0174179) [np-mrd.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of trifluoromethylated pyridines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold represents one of the most impactful tactics in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated pyridines (TFMPs), molecules that have become cornerstones in the development of next-generation pharmaceuticals and agrochemicals.[1] By leveraging the unique physicochemical properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—chemists can profoundly modulate the biological performance of the parent pyridine molecule.[1][2][3] This document delves into the core mechanisms of action, explores a range of therapeutic and agricultural applications, outlines key structure-activity relationship (SAR) principles, and provides detailed experimental protocols for evaluating biological efficacy. The insights and methodologies presented herein are designed to empower researchers and drug development professionals to harness the full potential of the TFMP structural motif in their discovery programs.

Introduction: The Physicochemical Ascendancy of the Trifluoromethyl Group in Pyridine Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[4] The trifluoromethyl group, in particular, acts as a powerful modulator due to a unique combination of electronic and steric effects.[5] Unlike a single fluorine atom, the CF3 group is strongly electron-withdrawing, a property reflected in its Hammett constant (σp) of 0.54.[2] This potent inductive effect can significantly alter the acidity, conformation, and biomolecular affinity of a parent molecule.[2]

When appended to a pyridine ring, the CF3 group confers several critical advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an increased half-life and reduced drug load.[4]

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][3] This is a crucial factor for drug delivery and achieving therapeutic concentrations at the target site.[1]

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted interactions with off-target acidic receptors or improve oral absorption by altering the ionization state in the gastrointestinal tract.

-

Improved Target Binding: The CF3 group can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.[4] Its steric profile is often a bioisosteric replacement for a chlorine atom.[4]

The combination of these unique physicochemical properties with the versatile characteristics of the pyridine moiety is thought to be the source of the diverse biological activities observed in TFMP derivatives.[2][6]

Mechanisms of Biological Activity

The influence of the trifluoromethyl group extends beyond simple physicochemical modulation to direct participation in target engagement and the elicitation of a biological response. The following case studies illustrate the diverse mechanisms through which TFMPs exert their activity.

Case Study 1: Kinase Inhibition in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival that is frequently overactivated in human cancers.[7] Several TFMP derivatives have been developed as potent inhibitors of this pathway. For instance, the introduction of a C4-trifluoromethyl group onto a 2-aminopyridine scaffold was found to significantly increase cellular potency and enzymatic targeting of PI3Kα.[8] The CF3 group contributes to the binding affinity within the kinase active site, leading to the inhibition of downstream signaling.

Alpelisib, an FDA-approved drug for certain types of breast cancer, features a trifluoromethyl-substituted pyridine moiety.[5] SAR studies have shown that the inclusion of the CF3 group is critical for inhibiting PI3K-dependent Akt activation in the nanomolar range.[5]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of TFMP-based drugs.

Case Study 2: Nuclear Receptor Modulation in Autoimmune Disease

The retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune disorders.[9][10] A series of 6-(trifluoromethyl)pyridine derivatives have been developed as potent RORγt inverse agonists.[9] Molecular docking studies revealed that the CF3 group makes a critical contribution to binding by interacting with hydrophobic residues such as Leu324, Leu396, and His479 in the receptor's ligand-binding pocket.[9][10] This interaction is part of a "push-pull" mechanism that disrupts a key hydrogen bond, inactivating the receptor and suppressing the expression of pro-inflammatory factors.[9][10]

Case Study 3: Enzyme Inhibition in Agrochemicals

Trifluoromethylated pyridines are foundational to numerous successful agrochemicals.

-

Herbicides: Flazasulfuron is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), an essential enzyme for amino acid synthesis in plants.[2][6] The high electronegativity of the trifluoromethyl group on the pyridine ring makes the molecule susceptible to intramolecular nucleophilic aromatic substitution, a property leveraged in its metabolic and decomposition pathways.[2][6]

-

Fungicides: Picoxystrobin, a strobilurin fungicide, inhibits the mitochondrial cytochrome-bc1 complex, disrupting cellular respiration in fungi.[11]

-

Insecticides: Sulfoxaflor acts as a neurotoxin in sap-feeding insects.[12] Flonicamid, another insecticide, is particularly effective against aphids and contains a 4-trifluoromethyl-pyridine structure.[12]

Therapeutic and Agrochemical Applications

The unique properties of TFMPs have led to their successful application across a wide spectrum of industries. More than 20 TFMP-containing agrochemicals and at least five pharmaceuticals have been granted market approval, with many more candidates currently in clinical trials.[2][6]

Pharmaceutical Applications

The table below summarizes selected pharmaceutical agents incorporating a trifluoromethylated pyridine moiety.

| Drug Name | Target | Therapeutic Area | Key Contribution of TFMP |

| Alpelisib | PI3Kα | Oncology (Breast Cancer) | Potent inhibition of PI3K-dependent signaling.[5] |

| VTP-43742 (Clinical Candidate) | RORγt | Autoimmune Diseases | Enhances binding affinity via hydrophobic interactions.[9] |

| Pexidartinib | CSF1R, KIT | Oncology (Tenosynovial Giant Cell Tumor) | Part of the core scaffold targeting tyrosine kinases.[13] |

| Fluazaindolizine | Undefined (Nematicidal) | Veterinary Medicine | The 6-CF3 group on the imidazopyridine is crucial for activity.[2] |

Agrochemical Applications

TFMPs are critical components in modern crop protection, with over 50% of pesticides launched in the last two decades being fluorinated.[2][6]

| Agrochemical Name | Type | Mode of Action | Key Contribution of TFMP |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase inhibitor | One of the first successful TFMP agrochemicals.[6] |

| Picoxystrobin | Fungicide | Mitochondrial respiration inhibitor (QoI) | The α-TFMP intermediate is crucial for its synthesis and activity.[11][14] |

| Flonicamid | Insecticide | Chordotonal organ modulator | 4-CF3 pyridine structure provides high efficacy against aphids.[12] |

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor competitor | Based on a 6-(trifluoromethyl)pyridine structure.[12] |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | The CF3-substituted pyridine showed higher activity than other derivatives.[12] |

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of TFMP derivatives is highly dependent on the substitution pattern on the pyridine ring. The position of the trifluoromethyl group—alpha (2- or 6-position), beta (3- or 5-position), or gamma (4-position) relative to the ring nitrogen—profoundly influences the molecule's properties and target engagement.[2][14] Historically, derivatives based on 3- or 5-trifluoromethyl-substituted pyridines were common, but since 1990, 6-trifluoromethyl-substituted derivatives have increased in prevalence.[2] The 4-trifluoromethyl-substituted pyridine moiety is less common in commercialized agrochemicals.[2][6]

A logical workflow for the design and optimization of novel TFMP-based compounds involves an iterative process of design, synthesis, and biological evaluation, with a strong emphasis on understanding the underlying SAR.

Caption: Iterative workflow for the design and optimization of TFMP-based bioactive compounds.

Experimental Protocols for Evaluating Biological Activity

To ensure trustworthiness and reproducibility, the evaluation of TFMP compounds must follow robust, self-validating protocols. The following methodologies are representative of industry standards for assessing key biological parameters.

Protocol 1: In Vitro RORγt Inverse Agonist Potency Assessment (Luciferase Reporter Assay)

-

Causality: This assay directly measures the functional consequence of a compound binding to RORγt by quantifying its ability to repress gene transcription driven by the receptor. The luciferase reporter provides a highly sensitive and quantitative readout.[9][10]

-

Methodology:

-

Cell Culture: Culture HEK293T cells (or a similar appropriate cell line) in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2.

-

Transient Transfection: Co-transfect cells in 96-well plates with three plasmids: a RORγt expression vector, a Gal4-responsive luciferase reporter vector, and a Renilla luciferase control vector for normalization.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the TFMP test compounds (e.g., from 10 µM to 0.1 nM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

-

Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, a key property enhanced by the CF3 group. By quantifying the rate of disappearance of the parent compound, we can predict its in vivo hepatic clearance.[15]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of the TFMP test compound in acetonitrile or DMSO. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in the reaction buffer. Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k).

-

Synthesis and Manufacturing Considerations

While this guide focuses on biological activity, an understanding of synthetic accessibility is crucial for drug development professionals. The two most common industrial methods for producing TFMP intermediates are the direct method and the building-block approach.[2][12]

-

Direct Method (Halogen Exchange): This method typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to yield the trifluoromethylpyridine.[2][16]

-

Building-Block Approach (Cyclocondensation): This strategy involves constructing the pyridine ring from smaller, acyclic fragments that already contain the trifluoromethyl group.[12][14]

The choice of method depends largely on the desired substitution pattern of the final target molecule.[12]

Caption: High-level overview of the primary industrial synthesis routes to TFMPs.

Future Perspectives and Conclusion

The trifluoromethylated pyridine motif is not merely a trend but a validated and enduring platform in discovery chemistry. Its remarkable ability to enhance metabolic stability, modulate physicochemical properties, and improve biological potency ensures its continued relevance.[1][4] Future research will likely focus on developing more precise and regioselective direct C-H trifluoromethylation methods to streamline the synthesis of novel derivatives.[17][18] Furthermore, as our understanding of complex biological pathways deepens, new therapeutic targets will emerge for which TFMP-based inhibitors can be designed. The integration of computational chemistry with high-throughput screening will continue to accelerate the discovery of next-generation TFMP compounds with superior efficacy and safety profiles. For researchers and developers, the trifluoromethylated pyridine scaffold remains a powerful and versatile tool for addressing unmet challenges in medicine and agriculture.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. [Link]

-

A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Ingenta Connect. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. [Link]

-

The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PMC - NIH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Semantic Scholar. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PMC. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

Sources

- 1. nbinno.com [nbinno.com]